REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH:5]=[N:6][CH2:7][C:8]1(C)[CH:13]=[CH:12][CH:11]=[CH:10][CH2:9]1)[CH3:2].[CH:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1.[C:21](O)(C(F)(F)F)=O.O>CN(C=O)C>[C:8]1([CH:7]([N:6]2[CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH:20]3[CH2:16][CH:17]2[CH:18]=[CH:19]3)[CH3:21])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=NCC1(CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
43.48 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0.057 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with 80% hexane in ethyl acetate (to remove excess cyclopentadiene)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic solvent was concentrated in vacuo
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.6 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH:5]=[N:6][CH2:7][C:8]1(C)[CH:13]=[CH:12][CH:11]=[CH:10][CH2:9]1)[CH3:2].[CH:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1.[C:21](O)(C(F)(F)F)=O.O>CN(C=O)C>[C:8]1([CH:7]([N:6]2[CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH:20]3[CH2:16][CH:17]2[CH:18]=[CH:19]3)[CH3:21])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=NCC1(CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
43.48 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0.057 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with 80% hexane in ethyl acetate (to remove excess cyclopentadiene)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic solvent was concentrated in vacuo
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.6 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |